

# Technical Guide: (6-Chloropyrazin-2-yl)methanol

## (CAS No. 1240602-95-2)

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### Compound of Interest

Compound Name: (6-Chloropyrazin-2-yl)methanol

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## Introduction

**(6-Chloropyrazin-2-yl)methanol** is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a hydroxymethyl group. Its Chemical Abstracts Service (CAS) registry number is 1240602-95-2.<sup>[1]</sup> This molecule serves as a valuable building block in medicinal chemistry and drug discovery due to the reactive sites offered by the chloro, hydroxyl, and pyrazine nitrogen functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and potential biological significance, drawing from available data on this compound and structurally related analogs.

## Chemical and Physical Properties

While experimentally determined physical properties for **(6-Chloropyrazin-2-yl)methanol** are not extensively documented in publicly available literature, data for the isomeric (5-Chloropyrazin-2-yl)methanol (CAS No. 72788-94-4) provides valuable estimates. The properties of these isomers are expected to be similar.

Property	Value	Source
CAS Number	1240602-95-2	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	144.56 g/mol	<a href="#">[1]</a>
Melting Point	62-63 °C (for isomer 72788-94-4)	<a href="#">[2]</a>
Boiling Point	255.7 °C at 760 mmHg (for isomer 72788-94-4)	<a href="#">[2]</a>
Flash Point	108.5 °C (for isomer 72788-94-4)	<a href="#">[2]</a>
Density	1.422 g/cm <sup>3</sup> (for isomer 72788-94-4)	<a href="#">[2]</a>
Refractive Index	1.579 (for isomer 72788-94-4)	<a href="#">[2]</a>

## Synthesis

The primary route for the synthesis of **(6-Chloropyrazin-2-yl)methanol** involves the reduction of its corresponding carboxylic acid or ester derivative, methyl 6-chloropyrazine-2-carboxylate. Strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) are typically employed for this transformation.[\[3\]](#)[\[4\]](#)

## Experimental Protocol: Reduction of Methyl 6-chloropyrazine-2-carboxylate with Lithium Aluminum Hydride

This protocol is based on established procedures for the reduction of pyrazine carboxylic esters.[\[3\]](#)[\[5\]](#)

Materials:

- Methyl 6-chloropyrazine-2-carboxylate

- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 10% Sodium hydroxide solution
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel

**Procedure:**

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl 6-chloropyrazine-2-carboxylate in anhydrous diethyl ether or THF is prepared.
- The flask is cooled in an ice bath.
- Lithium aluminum hydride is added portion-wise to the stirred solution. The amount of  $\text{LiAlH}_4$  should be in molar excess to ensure complete reduction.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
- Upon completion, the reaction is cooled in an ice bath and cautiously quenched by the sequential slow addition of water, followed by 10% sodium hydroxide solution, and then more water.
- The resulting mixture is stirred vigorously until a granular precipitate forms.
- The solid is removed by filtration and washed with diethyl ether or THF.

- The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **(6-Chloropyrazin-2-yl)methanol**.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.



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Caption: Synthesis of **(6-Chloropyrazin-2-yl)methanol**.

## Spectral Data Analysis

While specific spectra for **(6-Chloropyrazin-2-yl)methanol** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, a singlet or triplet for the hydroxyl proton (which may be broad and exchangeable with D<sub>2</sub>O), and a singlet for the methylene (-CH<sub>2</sub>-) protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring.
- <sup>13</sup>C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will reflect the electronic environment of each carbon, with the carbon attached to the chlorine atom and the carbons adjacent to the nitrogen atoms appearing at lower field (higher ppm values).

### Infrared (IR) Spectroscopy

The IR spectrum of **(6-Chloropyrazin-2-yl)methanol** would be characterized by the following key absorption bands:

- A broad band in the region of 3200-3600  $\text{cm}^{-1}$  corresponding to the O-H stretching vibration of the alcohol group.
- C-H stretching vibrations for the aromatic and methylene groups typically appear in the 2850-3100  $\text{cm}^{-1}$  region.
- C=N and C=C stretching vibrations of the pyrazine ring are expected in the 1400-1600  $\text{cm}^{-1}$  range.
- A strong C-O stretching band for the primary alcohol will likely be observed around 1050  $\text{cm}^{-1}$ .<sup>[6]</sup>
- The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800  $\text{cm}^{-1}$ .

## Mass Spectrometry

The electron ionization mass spectrum of **(6-Chloropyrazin-2-yl)methanol** would likely show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  144 and 146 in an approximate 3:1 ratio, characteristic of the isotopic abundance of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ). Common fragmentation patterns would include the loss of a hydrogen atom ( $\text{M}-1$ ), a hydroxyl radical ( $\text{M}-17$ ), a chloromethyl radical ( $\text{M}-49$ ), or a formyl radical ( $\text{M}-29$ ) from the hydroxymethyl group.<sup>[7][8][9]</sup>

## Safety Information

Specific safety data for **(6-Chloropyrazin-2-yl)methanol** is limited. However, based on the known hazards of similar chemical structures, the following precautions should be taken:

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

- Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

## Biological Significance and Potential Applications

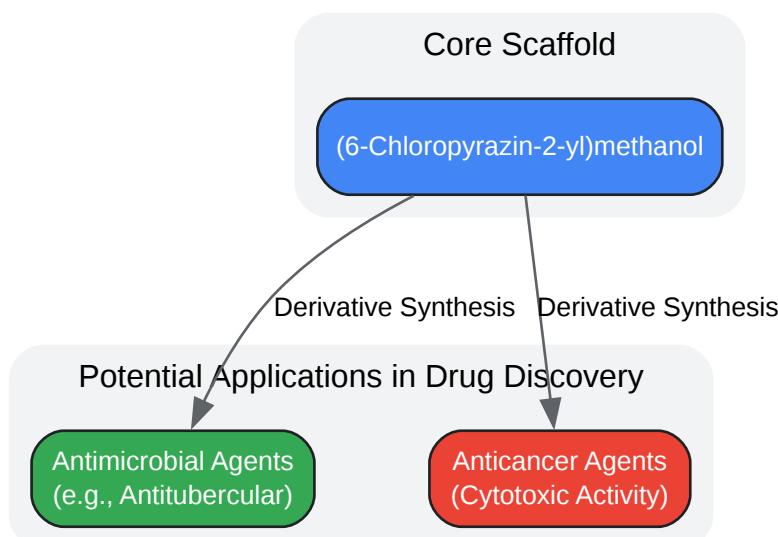
While direct biological studies on **(6-Chloropyrazin-2-yl)methanol** are scarce, the chloropyrazine scaffold is a well-established pharmacophore in drug discovery. Derivatives of chloropyrazine have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.

### Antimicrobial Activity

Pyrazinamide, a pyrazine derivative, is a frontline drug for the treatment of tuberculosis.[10] Other novel pyrazinamide derivatives based on 3-chloropyrazine-2-carboxamide have shown in vitro activity against *Mycobacterium tuberculosis*.[10][11] Methanol extracts of various plants containing diverse phytochemicals have also shown antibacterial activity against multidrug-resistant bacteria.[12][13][14][15] This suggests that compounds containing the chloropyrazine moiety, such as **(6-Chloropyrazin-2-yl)methanol**, could serve as a starting point for the development of new antimicrobial agents.

### Anticancer Activity

Numerous halogenated derivatives of various heterocyclic compounds have been investigated for their anticancer potential.[16] For instance, certain tetralin-6-yl-pyrazoline and related derivatives have shown cytotoxic activity against human tumor cell lines.[17] Similarly, some indenoisoquinoline derivatives have exhibited antiproliferative activities against CNS cancer cell lines.[18] The presence of the chloropyrazine core in **(6-Chloropyrazin-2-yl)methanol** makes it a candidate for exploration in anticancer drug discovery programs.[19]



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Caption: Potential drug discovery pathways.

## Conclusion

**(6-Chloropyrazin-2-yl)methanol** is a versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis from readily available precursors and the reactivity of its functional groups make it an attractive starting material for the generation of diverse compound libraries for biological screening. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. echemi.com [echemi.com]

- 3. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 4. [masterorganicchemistry.com](https://masterorganicchemistry.com) [masterorganicchemistry.com]
- 5. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 6. [researchgate.net](https://researchgate.net) [researchgate.net]
- 7. [whitman.edu](https://whitman.edu) [whitman.edu]
- 8. [chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- 9. Mass Spectrometry [[www2.chemistry.msu.edu](https://www2.chemistry.msu.edu)]
- 10. [rsc.org](https://rsc.org) [rsc.org]
- 11. (6-Chloropyridin-2-yl)methanol|CAS 33674-97-4 [[benchchem.com](https://benchchem.com)]
- 12. Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 13. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO<sub>2</sub> Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 14. Antibacterial activity of Ventilago madrasapatanana methanol leaves extract against Uropathogens [[journals.ipinnovative.com](https://journals.ipinnovative.com)]
- 15. Frontiers | The Antibacterial Activity of Coriolus versicolor Methanol Extract and Its Effect on Ultrastructural Changes of *Staphylococcus aureus* and *Salmonella Enteritidis* [[frontiersin.org](https://frontiersin.org)]
- 16. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 17. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 18. Anticancer Activities of 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10) in Glioblastoma Multiforme (GBM) Chemoradioresistant Cell Cycle-Related Oncogenic Signatures | MDPI [[mdpi.com](https://mdpi.com)]
- 19. [mdpi.com](https://mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: (6-Chloropyrazin-2-yl)methanol (CAS No. 1240602-95-2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572387#6-chloropyrazin-2-yl-methanol-cas-number>]

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